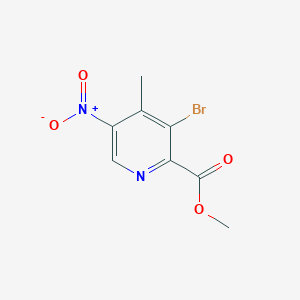
5-(m-Tolyl)pyrimidin-2-amine
Vue d'ensemble
Description
5-(m-Tolyl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its physical, chemical, biological, and analytical properties. It is a derivative of 2-aminopyrimidine , which is a common structural subunit in a large number of both natural products and synthetic compounds with important biological activities .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives, including 5-(m-Tolyl)pyrimidin-2-amine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 5-(m-Tolyl)pyrimidin-2-amine is C11H11N3 . Its average mass is 185.225 Da and its monoisotopic mass is 185.095291 Da .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The synthesis of pyrimidine derivatives, including those similar to 5-(m-Tolyl)pyrimidin-2-amine, often involves multi-step reactions and various reagents, as demonstrated by Madkour et al. (1994) in their study on the synthesis of 5-(p-Anisyl)-2-methyl-7-(p-tolyl)-4H-pyrido[2,3-d]pyrimidin-4-one (Madkour, Salem, Abdel-Rahman, & Azab, 1994).
- Salgado et al. (2011) explored the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives using pyrimidine precursors, highlighting the versatility in synthesizing pyrimidine-based compounds (Salgado, Varela, Collazo, García, Pevarello, Alkorta, & Elguero, 2011).
Applications in Medical Chemistry
- In the field of medical chemistry, Gangjee et al. (1999) synthesized analogues of 2-amino-4-oxo-6-methyl-5-substituted pyrrolo[2, 3-d]pyrimidines, which are structurally related to 5-(m-Tolyl)pyrimidin-2-amine, to inhibit thymidylate synthase, a target in cancer therapy (Gangjee, Mavandadi, Kisliuk, & Queener, 1999).
Bioactivity and Kinase Inhibition
- Pyrimidine derivatives, akin to 5-(m-Tolyl)pyrimidin-2-amine, have been investigated for their potential as kinase inhibitors. For example, Li et al. (2018) studied 5-(2,3-Dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as inhibitors of receptor-interacting protein kinase 1 (RIPK1), showing potential in tumor metastasis prevention (Li et al., 2018).
Novel Synthetic Methods
- Naidu and Bhuyan (2014) developed a microwave-assisted synthesis method for novel 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to 5-(m-Tolyl)pyrimidin-2-amine, demonstrating advancements in synthetic techniques (Naidu & Bhuyan, 2014).
Advanced Material Applications
- Research into pyrimidine derivatives, including 5-(m-Tolyl)pyrimidin-2-amine, has also found applications in material sciences. For instance, Yadav et al. (2015) explored the use of pyrimidine derivatives as corrosion inhibitors for mild steel in acidic medium, indicating the potential of such compounds in industrial applications (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
Mécanisme D'action
Target of Action
5-(m-Tolyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . They interact with the targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
The biochemical pathways affected by 5-(m-Tolyl)pyrimidin-2-amine are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound interferes with these pathways, disrupting the normal functioning of these organisms and their ability to cause disease .
Result of Action
The result of the action of 5-(m-Tolyl)pyrimidin-2-amine is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
Propriétés
IUPAC Name |
5-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHSKNKONPSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661690 | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)pyrimidin-2-amine | |
CAS RN |
914349-42-1 | |
| Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
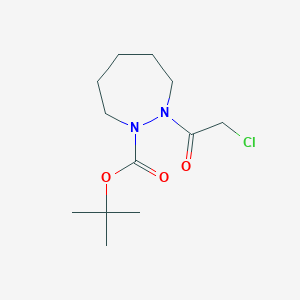
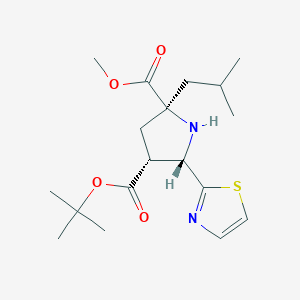

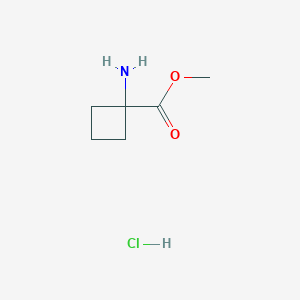
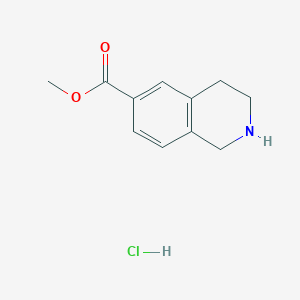

![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)
![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
